

CG-806 (Luxepatinib): A Technical Whitepaper

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Compound of Interest

Compound Name: CG-806

Cat. No.: B606623

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Abstract

CG-806, also known as luxepatinib, is a potent, orally bioavailable, non-covalent, multi-kinase inhibitor targeting key drivers of hematologic malignancies. This technical guide provides an in-depth overview of the molecular structure, properties, and preclinical data of **CG-806**. It is designed to serve as a comprehensive resource for researchers and drug development professionals, summarizing critical data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways. **CG-806** exhibits a unique inhibitory profile against FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases, demonstrating broad anti-leukemic activity across various subtypes of acute myeloid leukemia (AML) and B-cell malignancies, irrespective of their mutational status.^{[1][2]} Preclinical studies have demonstrated its ability to overcome resistance to existing targeted therapies, highlighting its potential as a significant therapeutic agent in oncology.

Molecular Structure and Properties

CG-806 (Luxepatinib) is a synthetic organic small molecule.^[3] Its chemical formula is C₂₅H₁₇F₄N₅O₂, with a molecular weight of 495.4 g/mol. The structure of luxepatinib features a central isoindolinone core linked to a fluorinated phenylurea moiety and a methyl-imidazole group.^[4] This non-covalent inhibitor is designed to bind to the ATP-binding pocket of its target kinases.

Chemical Name: N-(4-(7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorophenyl)-N'-(2,4,6-trifluorophenyl)urea

SMILES: Cc1[nH]c(nc1)-c2ccc(c3c2C(=O)NC3)c4cc(ccc4F)NC(=O)Nc5c(F)cc(F)cc5F

Mechanism of Action

CG-806 is a multi-kinase inhibitor that potently targets FLT3, BTK, and Aurora kinases, all of which are critical in the pathogenesis of various hematologic malignancies.[\[1\]](#)

- **FLT3 Inhibition:** **CG-806** inhibits both wild-type (WT) and mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common in AML and are associated with poor prognosis.[\[4\]](#) By inhibiting FLT3, **CG-806** blocks downstream signaling pathways such as STAT5, MAPK (ERK), and AKT, leading to the induction of apoptosis and cell cycle arrest in FLT3-driven leukemia cells.[\[4\]](#)
- **BTK Inhibition:** As a potent inhibitor of BTK, **CG-806** disrupts B-cell receptor (BCR) signaling, a crucial pathway for the survival and proliferation of malignant B-cells in diseases like chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[\[5\]](#)
- **Aurora Kinase Inhibition:** **CG-806** also targets Aurora kinases A and B, which are key regulators of mitosis. Inhibition of Aurora kinases leads to defects in cell division, resulting in G2/M phase cell cycle arrest and subsequent apoptosis.[\[1\]](#)

The compound's ability to co-target these distinct and crucial pathways contributes to its broad and potent anti-cancer activity and its potential to overcome resistance mechanisms that limit the efficacy of single-target agents.[\[1\]](#)

Quantitative Data

Kinase Inhibitory Potency

The inhibitory activity of **CG-806** against a panel of kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency against FLT3 and other clinically relevant kinases.

Kinase Target	IC50 (nM)
FLT3-ITD	0.8[4]
FLT3-WT	8.7[4]
FLT3 D835Y (TKD)	6[4]
FLT3-ITD + D835Y	9[4]
FLT3-ITD + F691L	1[4]
BTK	Not explicitly quantified in provided results
Aurora A	Not explicitly quantified in provided results
Aurora B	Not explicitly quantified in provided results
TEC	139[4]
EGFR	>1,000[4]

Table 1: Kinase Inhibitory Potency of **CG-806**.

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative effects of **CG-806** were evaluated in a panel of human myeloid leukemia cell lines. The IC50 values highlight its potent activity in both FLT3-mutant and FLT3-WT contexts.

Cell Line	FLT3 Status	IC50 (nM)
MV4-11	FLT3-ITD	0.238[4]
MOLM-13	FLT3-ITD	0.395[4]
EOL-1	WT	0.045[4]
NOMO-1	WT	20.52[4]
KG-1	WT	28.69[4]
HL60	WT	279.60[4]
MUTZ-8	WT	793.70[4]
SKM-1	WT	816.10[4]
THP-1	WT	2,972.0[4]
HEL92.1.7	WT	4,687.0[4]

Table 2: Antiproliferative Activity of **CG-806** in Human Myeloid Leukemia Cell Lines.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have demonstrated the oral bioavailability of **CG-806**.

Species	Dose	Parameter	Value
Mouse	300 mg/kg twice a day	Cmin	1.03 ± 0.30 µmol/L[4]

Table 3: Preclinical Pharmacokinetic Profile of **CG-806**. Note: A complete pharmacokinetic profile including Cmax, Tmax, AUC, and half-life is not publicly available at the time of this report.

In Vivo Efficacy in Xenograft Models

The antitumor activity of **CG-806** has been demonstrated in a human AML xenograft model (MV4-11, FLT3-ITD).

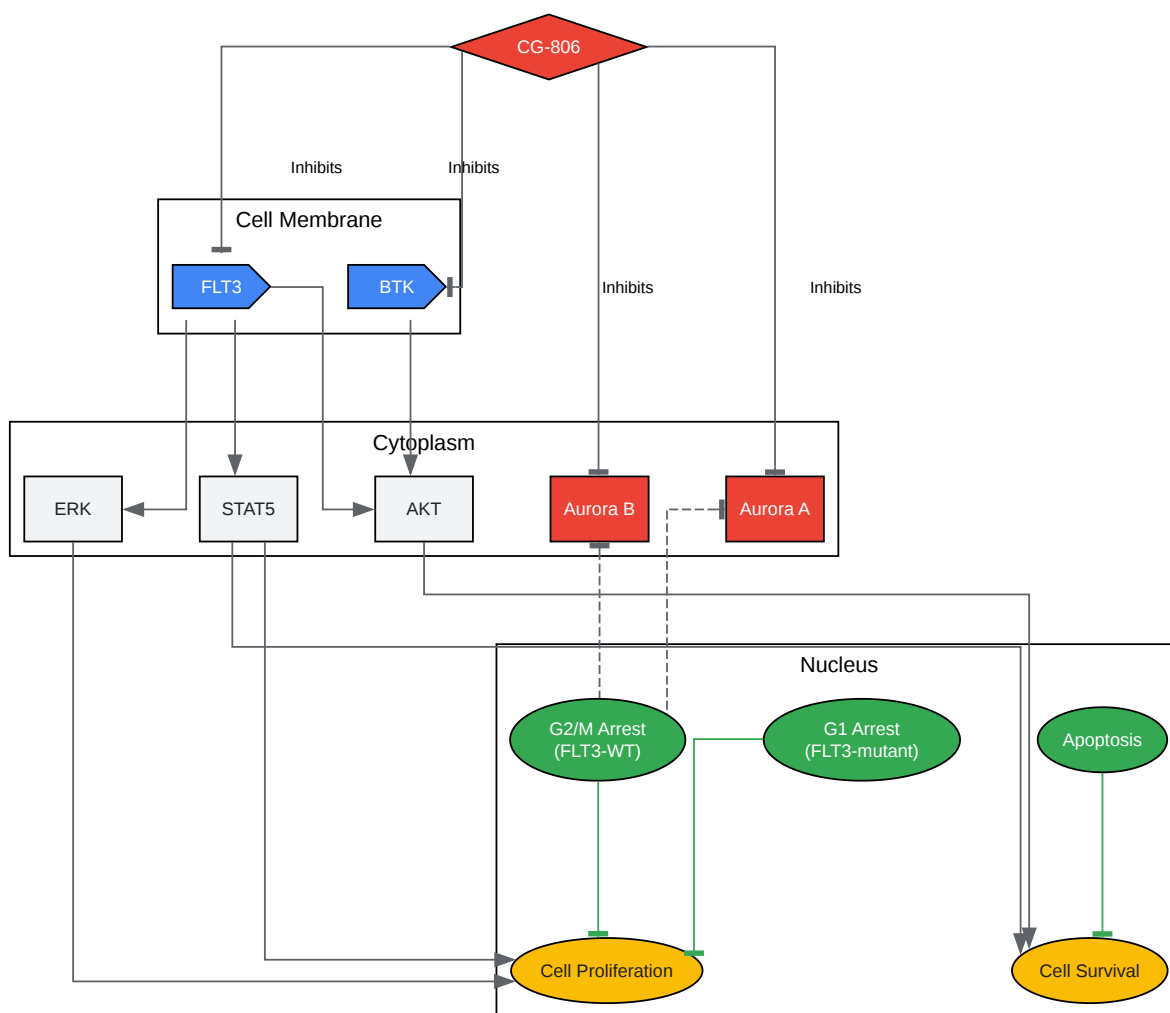
Model	Treatment	Dosing Schedule	Outcome
MV4-11 Xenograft	CG-806 (10, 30, 100, 300 mg/kg)	Oral, twice daily for 28 days	Dose-dependent tumor growth inhibition. Complete tumor suppression in 10 of 11 mice at 300 mg/kg.[4]

Table 4: In Vivo Efficacy of **CG-806** in an AML Xenograft Model.

Signaling Pathways and Experimental Workflows

CG-806 Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways targeted by **CG-806**.

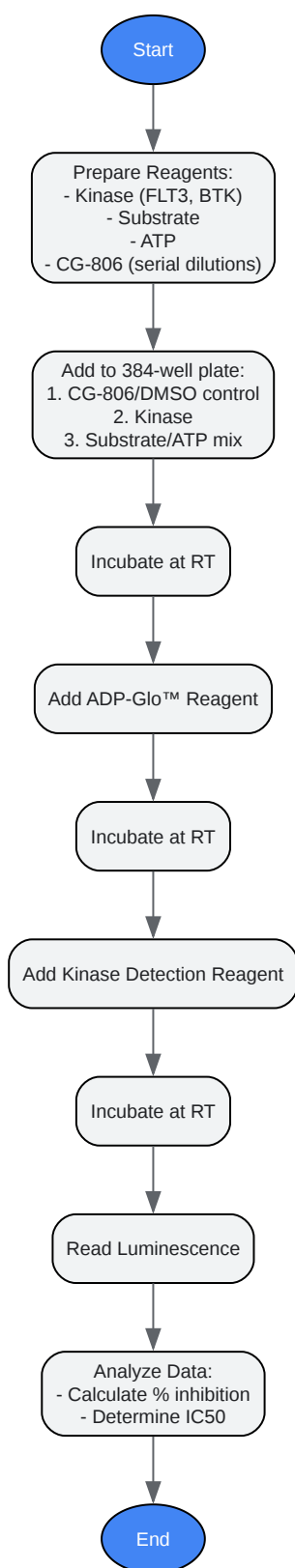


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Caption: **CG-806** inhibits FLT3, BTK, and Aurora kinases, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC₅₀ of **CG-806**.



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Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize **CG-806**. These are based on standard laboratory procedures and the methodologies described in the cited literature.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is for determining the in vitro potency of **CG-806** against target kinases like FLT3 and BTK.

- Reagent Preparation:
 - Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).
 - Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at the K_m for the specific kinase.
 - Prepare serial dilutions of **CG-806** in DMSO, and then dilute further in kinase reaction buffer.
- Assay Procedure (384-well plate format):
 - Add 1 μL of the diluted **CG-806** or DMSO (vehicle control) to the appropriate wells.
 - Add 2 μL of the 2X kinase solution to each well.
 - Initiate the reaction by adding 2 μL of the 2X substrate/ATP solution to each well.
 - Incubate the plate at room temperature for 60 minutes.
- Signal Detection:
 - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.

- Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each **CG-806** concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the **CG-806** concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability Assay (MTS Assay)

This protocol is for assessing the antiproliferative effects of **CG-806** on cancer cell lines.

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium.
 - Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Compound Treatment:
 - Prepare serial dilutions of **CG-806** in culture medium.
 - Add the diluted compound to the wells, typically in a volume that results in the desired final concentration. Include wells with vehicle control (DMSO).
 - Incubate the plate for 72 hours.
- MTS Reagent Addition:
 - Add 20 μ L of MTS reagent to each well.

- Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
- Absorbance Measurement:
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percent viability against the logarithm of the **CG-806** concentration and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol is for analyzing the effect of **CG-806** on the phosphorylation status of target proteins and downstream signaling molecules.

- Cell Lysis:
 - Treat cells with **CG-806** at various concentrations for a specified time.
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature the protein lysates by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-polyacrylamide gel electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.

- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FLT3, anti-phospho-STAT5) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β -actin).

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of **CG-806** on cell cycle distribution.

- Cell Treatment and Fixation:
 - Treat cells with **CG-806** or vehicle for the desired duration.
 - Harvest the cells and wash them with PBS.
 - Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
 - Incubate the cells at -20°C for at least 2 hours.
- Staining:

- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
- Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Acquire data for at least 10,000 events per sample.
 - Use the DNA content (PI fluorescence intensity) to gate the cell populations in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by **CG-806**.

- Cell Treatment:
 - Treat cells with **CG-806** or vehicle for the desired time.
- Staining:
 - Harvest the cells and wash them with cold PBS.
 - Resuspend the cells in 1X Annexin V binding buffer.
 - Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
 - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within 1 hour.

- Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Conclusion

CG-806 (luxetininib) is a promising multi-kinase inhibitor with potent activity against key oncogenic drivers in hematologic malignancies. Its ability to co-target FLT3, BTK, and Aurora kinases provides a strong rationale for its clinical development in AML, CLL, and other B-cell cancers, particularly in patients who have developed resistance to existing therapies. The preclinical data summarized in this guide highlight its broad antiproliferative effects, in vivo efficacy, and a mechanism of action that addresses key survival and resistance pathways. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel agent.

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